5(S),12(S)-DiHETE
Overview
Description
5(S),12(S)-DiHETE, also known as 5,12-dihydroxyeicosatetraenoic acid, is a lipid mediator derived from arachidonic acid metabolism. It is a potent metabolite of arachidonic acid, involved in a variety of physiological and biochemical processes, including inflammation, immune system response, and cardiovascular health.
Scientific Research Applications
Role in Inflammatory Responses
5(S),12(S)-DiHETE, a metabolite of arachidonic acid, plays a significant role in inflammatory responses. It is produced by neutrophils through the lipoxygenase pathway and acts as a potent chemotactic agent, influencing inflammatory processes (Stenson & Lobos, 1982).
Interaction with Cyclooxygenase Enzymes
Research shows that 5(S),12(S)-DiHETE is involved in complex biosynthesis processes in human leukocytes. It's created through interactions between cyclooxygenase (COX)-2 and lipoxygenase enzymes, indicating functional coupling in leukocyte activation (Tejera et al., 2012).
Chemotactic Activity
5(S),12(S)-DiHETE has been identified to have chemotactic activity towards various leukocytes, suggesting its critical role in mediating the accumulation of leukocytes in inflammatory responses (Palmer et al., 1980).
Role in Neutrophil and Platelet Interactions
This compound is also significant in the interactions between neutrophils and platelets, contributing to the formation of new eicosanoids during cell-cell interactions and thus playing a part in hemostasis, thrombosis, and inflammatory responses (Marcus et al., 1988).
Application in Leukotriene and Protectin Analysis
In analytical chemistry, differential mobility spectrometry (DMS) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can differentiate closely related leukotrienes and protectins, including 5(S),12(S)-DiHETE, which is crucial for understanding their function in biological processes (Jónasdóttir et al., 2015).
Mediator of Neutrophil Aggregation
5(S),12(S)-DiHETE is implicated as a mediator in neutrophil aggregation responses, indicating its significant role in immune cell dynamics and responses (O’Flaherty et al., 1981).
Involvement in Asthma
5(S),12(S)-DiHETE, along with other lipoxygenase products, shows increased activity in polymorphonuclear leukocytes from asthmatic patients, suggesting its potential role in the pathophysiology of asthma (Mita et al., 1985).
properties
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDMQDITUYRK-KUBHLMPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 444499 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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